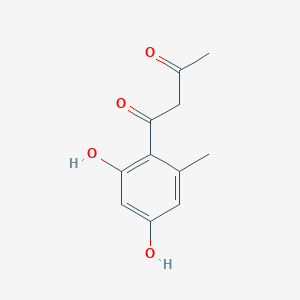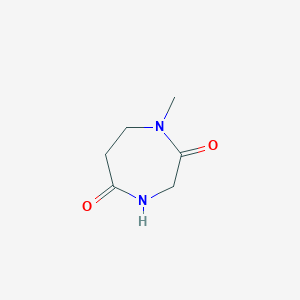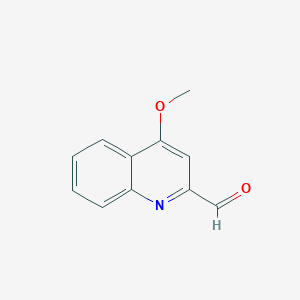
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: is a chemical compound with the following structural formula:
C8H4F4O2
It contains a trifluoromethyl group (-CF₃) and a carboxylic acid functional group (-COOH) attached to a triazole ring. Triazoles are five-membered heterocycles containing three nitrogen atoms. This compound exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the carboxylic acid group.
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Análisis De Reacciones Químicas
Reactivity::
Direct Arylation: Palladium-catalyzed direct arylation reactions enable the formation of aryl-carboxylic acid bonds.
Heck Reaction: Tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences are feasible.
Other Reactions: Ruthenium-catalyzed direct arylation, ligand-free copper-catalyzed coupling, amination, conjugate addition, and more.
- Palladium catalysts (e.g., PdCl₂, Pd(OAc)₂)
- Copper catalysts (e.g., CuI, CuBr)
- Ruthenium catalysts
- Base (e.g., Na₂CO₃, K₂CO₃)
Major Products:: The reactions yield various aryl-substituted derivatives of the triazole carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Functional Materials: Triazole-containing compounds find applications in materials science.
Drug Discovery: Investigated as potential drug candidates due to their unique structure.
Biological Activity: Studied for antimicrobial, antiviral, and anticancer properties.
Agrochemicals: Potential use in crop protection.
Materials: Incorporation into polymers or coatings.
Mecanismo De Acción
The precise mechanism of action for this compound depends on its specific application. In drug discovery, it may interact with molecular targets or pathways related to disease processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C5H4F3N3O2 |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-10-4(11)5(6,7)8/h1H3,(H,12,13) |
Clave InChI |
NUXALQDJDFNYIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



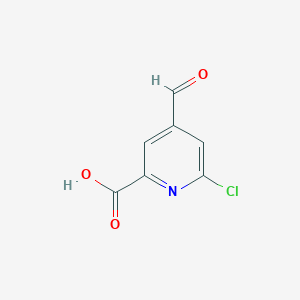
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

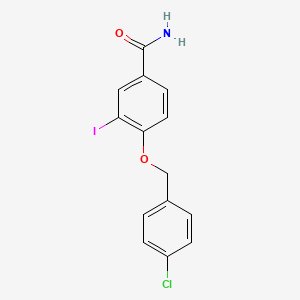
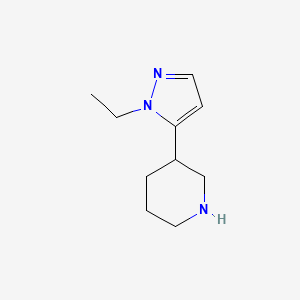
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
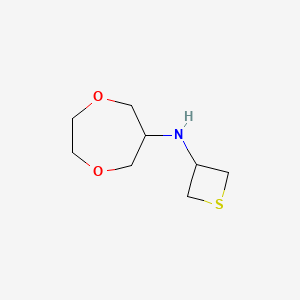
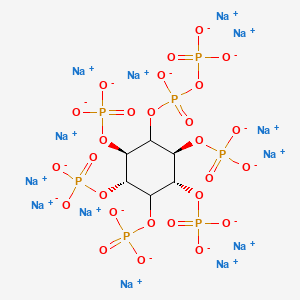
![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
